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  • Product: 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde
  • CAS: 154519-07-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the X-ray Crystallographic Analysis of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde: From Crystal Growth to Structural Elucidation

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of the methodologies and considerations for determining the three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the three-dimensional molecular structure of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde through single-crystal X-ray crystallography. As a molecule of interest in medicinal chemistry and materials science, a precise understanding of its solid-state conformation, intermolecular interactions, and packing is paramount for rational drug design and the development of novel materials. While, as of the time of this writing, no public crystallographic data for the title compound is available in repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this document serves as a detailed roadmap for researchers undertaking this investigation. We will delve into the critical stages of the crystallographic workflow, from the rational design of crystallization experiments to the intricacies of data collection, structure solution, refinement, and validation. The causality behind key experimental choices will be emphasized to equip the reader with the expertise to navigate the challenges inherent in crystallographic studies.

Introduction: The Significance of Structural Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure.[1] For 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde, a multi-substituted benzaldehyde derivative, the spatial arrangement of its methoxy, morpholine, and aldehyde functionalities dictates its reactivity, polarity, and potential interactions with biological targets. X-ray crystallography stands as the definitive technique for obtaining high-resolution structural information, providing unambiguous insights into bond lengths, bond angles, and intermolecular forces.[1][2] This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and patent protection in the drug discovery pipeline.[3][4]

The Crystallographic Workflow: A Step-by-Step Approach

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. This section outlines a robust and self-validating protocol for the crystallographic analysis of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde.

Synthesis and Purification

The prerequisite for any successful crystallization experiment is a highly pure sample. The synthesis of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde, likely proceeding from a suitable precursor such as 2,5-dimethoxybenzaldehyde, must be followed by rigorous purification.[5][6] Techniques such as column chromatography and recrystallization are essential to remove impurities that can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Single Crystal Growth: The Heart of the Experiment

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[1] The selection of an appropriate crystallization technique and solvent system is critical. For a molecule like 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde, with its moderate polarity, a range of solvents should be screened.

Experimental Protocol: Crystal Growth Screening

  • Solvent Selection: Begin with a diverse set of solvents, including but not limited to:

    • Polar protic: Ethanol, Methanol, Isopropanol

    • Polar aprotic: Acetone, Acetonitrile, Ethyl Acetate

    • Nonpolar: Toluene, Hexane, Dichloromethane

    • Binary mixtures: Combinations of the above to fine-tune solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often a good starting point due to its simplicity.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "well" solvent in which it is soluble. Place a drop of this solution on a siliconized coverslip (hanging drop) or in a depression in a bridge (sitting drop) within a sealed chamber containing a "reservoir" of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to induce crystallization. The rate of cooling is a critical parameter to control crystal size and quality.

Diagram: Crystallization Workflow

Crystallization_Workflow cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_analysis X-ray Diffraction Analysis Synthesis Synthesis of 2,5-Dimethoxy-4-morpholin- 4-yl-benzaldehyde Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Screening Solvent & Technique Screening Purification->Screening Optimization Optimization of Growth Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Data_Collection Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation Data_Processing_Workflow Raw_Data Raw Diffraction Images Integration Integration (Spot Intensities) Raw_Data->Integration Scaling Scaling & Merging (Correction for experimental errors) Integration->Scaling Structure_Factors Structure Factors (|Fobs|) Scaling->Structure_Factors Phase_Problem Phase Problem Structure_Factors->Phase_Problem Direct_Methods Direct Methods Phase_Problem->Direct_Methods Initial_Model Initial Structural Model Direct_Methods->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Validation Validation (R-factors, GooF, Geometry) Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Separating 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde from unreacted starting materials

This guide provides a technical framework for the purification of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde , a critical intermediate often used in the synthesis of phenethylamine derivatives and pharmaceutical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the purification of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde , a critical intermediate often used in the synthesis of phenethylamine derivatives and pharmaceutical scaffolds (e.g., PI3K inhibitors).

The protocols below prioritize Acid-Base Extraction (exploiting the basicity of the morpholine nitrogen) to separate the target from neutral starting materials (such as 4-bromo-2,5-dimethoxybenzaldehyde) and water-soluble impurities (excess morpholine).

Module 1: Physicochemical Profile & Separation Logic

Understanding the chemical properties of your mixture is the first step to a self-validating purification system.

ComponentRoleChemical NatureSolubility (Aq.[1][2][3][4][5][6] Acid)Solubility (Aq.[1][2][6] Base)Solubility (Organic)
Target Aldehyde ProductBasic (Tertiary Amine)Soluble (Forms Salt)Insoluble (Precipitates)Soluble
Morpholine ReagentBasic (Secondary Amine)SolubleSoluble (High polarity)Soluble
4-Halo-Precursor Starting MaterialNeutral InsolubleInsolubleSoluble
Inorganic Salts ByproductsIonicSolubleSolubleInsoluble

The Separation Strategy:

  • Morpholine Removal: Excess morpholine is highly water-soluble. Simple aqueous washes remove the bulk of it.

  • Halide Removal (The Critical Step): The unreacted halogenated precursor is neutral. The target product contains a morpholine ring, making it a base. By extracting the organic mixture with dilute acid, the product moves to the aqueous phase (as a salt), while the neutral precursor remains in the organic phase.[2]

Module 2: Primary Purification Protocol (Acid-Base Swing)

This workflow is the "Gold Standard" for separating amino-benzaldehydes from non-basic precursors.

Step-by-Step Methodology

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)[3]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)

  • Drying Agent (

    
     or 
    
    
    
    )

Protocol:

  • Dissolution: Dissolve the crude reaction residue in DCM or EtOAc (approx. 10 mL per gram of crude).

  • Acid Extraction (Target Capture):

    • Transfer the organic solution to a separatory funnel.[2][6]

    • Extract with 1M HCl (

      
       volumes).
      
    • Mechanism:[1] The target morpholino-aldehyde protonates at the nitrogen, becoming water-soluble. The neutral halo-benzaldehyde stays in the organic layer.

    • Checkpoint: Keep the Aqueous Layer (contains product). You may discard the organic layer only after confirming the product is in the aqueous phase via TLC.

  • Organic Wash:

    • Wash the combined acidic aqueous layers with a small volume of fresh DCM/EtOAc.

    • Purpose: Removes mechanically trapped traces of the neutral starting material. Discard this organic wash.

  • Basification (Target Release):

    • Cool the acidic aqueous solution in an ice bath (exothermic reaction).

    • Slowly add 2M NaOH until the pH reaches >10.

    • Observation: The solution will become cloudy as the free-base product precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
       volumes).
      
    • Combine the organic extracts.

  • Drying & Isolation:

    • Wash with brine.[7]

    • Dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotavap).

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for separating the basic target from neutral impurities.

PurificationWorkflow Start Crude Reaction Mixture (Target + SM + Morpholine) Solvent Dissolve in DCM/EtOAc Start->Solvent AcidWash Extract with 1M HCl Solvent->AcidWash SepFunnel Phase Separation AcidWash->SepFunnel OrgLayer1 Organic Layer (Contains Neutral SM) SepFunnel->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Acid Layer (Contains Protonated Target) SepFunnel->AqLayer1 Product Salt WashStep Wash with fresh DCM AqLayer1->WashStep DiscardOrg Discard Organic Wash WashStep->DiscardOrg Basify Basify with NaOH (pH > 10) WashStep->Basify Clean Aq. Phase Precipitate Target 'Oils Out' or Precipitates Basify->Precipitate FinalExtract Extract into DCM Dry & Evaporate Precipitate->FinalExtract Product Pure 2,5-Dimethoxy- 4-morpholin-4-yl-benzaldehyde FinalExtract->Product

Caption: Logic flow for the Acid-Base separation of morpholino-benzaldehydes from neutral precursors.

Module 4: Troubleshooting & FAQs

Q1: My product "oiled out" during the acid-base workup instead of crystallizing. Is it ruined? A: No, this is common for methoxy-benzaldehydes.

  • Cause: The melting point may be depressed by trace solvent or impurities, or the compound naturally exists as a supercooled liquid before crystal lattice formation.

  • Fix:

    • Dissolve the oil in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH).

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Cool slowly to

      
      .
      
    • If it persists as oil, use a seed crystal from a previous batch or perform a "trituration" with cold hexanes or diethyl ether to wash away surface impurities that prevent crystallization.

Q2: I still see starting material (Halo-benzaldehyde) in my product after extraction. A: The pH of your acid wash was likely not low enough, or the layers were not mixed vigorously enough.

  • Fix: Ensure the aqueous layer is distinctly acidic (pH < 2) during the first extraction. The morpholine nitrogen must be fully protonated to drive the compound into the water layer. If the starting material is trapped in the emulsion, add brine to break it.

Q3: Can I use chromatography instead? A: Yes, but it is often less efficient for removing bulk starting material.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate.

  • Note: Because the product is an amine, it may streak on silica. Add 1% Triethylamine (TEA) to your mobile phase to sharpen the bands.

Q4: Is the aldehyde moiety stable to the acid/base workup? A: Generally, yes. Benzaldehydes are stable to dilute HCl and NaOH at room temperature for short durations. Avoid heating the acidic/basic solutions or leaving them for extended periods (days), as this could lead to oxidation (to benzoic acid) or Cannizzaro reactions (in strong base).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols of amines).
  • Google Patents. (2003). Process for preparing 2,5-dimethoxy benzaldehyde (US6670510B2). Retrieved from (Demonstrates stability and handling of the 2,5-dimethoxybenzaldehyde scaffold).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 602019, 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from (Physicochemical data for structural analogs).

  • Organic Syntheses. (1955).[4] p-Aminobenzaldehyde.[8] Org. Synth. Coll. Vol. 3, 88. Retrieved from (Historical precedent for handling amino-benzaldehydes).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

Executive Summary Product Identity: 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde Molecular Formula: C₁₃H₁₇NO₄ Exact Mass: 251.1158 Da Context: A critical precursor in the synthesis of 4-morpholino-2,5-dimethoxyphenethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde Molecular Formula: C₁₃H₁₇NO₄ Exact Mass: 251.1158 Da Context: A critical precursor in the synthesis of 4-morpholino-2,5-dimethoxyphenethylamine (2C-M) and related NBOMe derivatives.

This guide provides a technical analysis of the mass spectral behavior of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde. Unlike standard library matches which often fail for novel precursors, this document deconstructs the fragmentation physics based on the interaction between the electron-rich morpholine ring and the oxidized benzaldehyde core. We compare this profile against common forensic analogs (2C-B, 2C-D precursors) to assist in precise structural elucidation.

Structural Analysis & Ionization Physics

The molecule consists of three distinct charge-localization centers that compete during Electron Ionization (EI):

  • The Morpholine Nitrogen: The lone pair on the nitrogen is the site of lowest ionization energy (IE), directing the initial charge localization.

  • The Carbonyl Oxygen: Typical site for

    
    -cleavage reactions.
    
  • The Aromatic Ring (Tetrasubstituted): Stabilizes radical cations via resonance, particularly with the para electron-donating morpholine group.

Predicted Mass Spectrum Profile (EI, 70 eV)

Note: Data synthesized from fragmentation principles of morpholine and polysubstituted benzaldehydes.

m/z (Nominal)Ion IdentityRelative Abundance (Est.)Mechanism
251 [M]⁺˙ High (60-80%) Stable molecular ion due to resonance stabilization between morpholine and carbonyl.
250 [M-H]⁺ MediumLoss of aldehydic hydrogen (typical of benzaldehydes).
236 [M-CH₃]⁺ MediumRadical loss from 2- or 5-methoxy groups.
222 [M-CHO]⁺ Base Peak (100%) Loss of formyl radical (α-cleavage); formation of stable quinoid-like cation.
194 [M-CHO-C₂H₄]⁺ HighSecondary fragmentation: Morpholine ring degradation (loss of ethylene) from the m/z 222 ion.
164 [M-CHO-C₂H₄-CH₂O]⁺ LowFurther loss of formaldehyde from methoxy groups.

Detailed Fragmentation Pathways[1]

Pathway A: The "Benzoyl" Driver (α-Cleavage)

The dominant pathway for benzaldehydes is the cleavage of the bond adjacent to the carbonyl group.

  • Formation of [M-H]⁺ (m/z 250): Direct loss of the aldehydic proton.

  • Formation of [M-CHO]⁺ (m/z 222): This is the diagnostic "fingerprint" ion. The loss of the radical formyl group (•CHO, 29 Da) yields a highly stabilized phenyl cation. In this specific molecule, the cation is hyper-stabilized by the para-morpholine nitrogen donating electron density into the ring, making m/z 222 the likely base peak.

Pathway B: The Morpholine Degradation

Morpholine rings under EI conditions exhibit a characteristic "ring peeling" effect.

  • Loss of Ethylene (C₂H₄, 28 Da): The morpholine ring opens and ejects a neutral ethylene molecule. This usually occurs after the initial stabilization.

    • Transition: m/z 251

      
       m/z 223 (rare direct loss)
      
    • Transition: m/z 222

      
       m/z 194 (common secondary loss).
      
Pathway C: Methoxy Group Ejection

Steric crowding between the aldehyde and the ortho-methoxy group (position 2) facilitates methyl radical loss.

  • [M-CH₃]⁺ (m/z 236): Direct loss of a methyl radical from the methoxy ether.

  • [M-CH₂O] (m/z 221): Less common, but possible loss of formaldehyde via rearrangement.

Comparative Analysis: Differentiating Alternatives

In drug development and forensic analysis, this molecule must be distinguished from precursors of other "2C" family compounds.

Comparison Table: 4-Substituted-2,5-Dimethoxybenzaldehydes
FeatureMorpholine Analog (Target) Bromo Analog (2C-B Precursor) Methyl Analog (2C-D Precursor) Ethylthio Analog (2C-T-2 Precursor)
Precursor To 2C-M2C-B2C-D2C-T-2
Molecular Ion (M⁺) 251 244 / 246 (1:1 ratio)180 226
Isotopic Pattern Standard C/H/N/ODiagnostic Doublet (⁷⁹Br/⁸¹Br)Standard³⁴S peak (4.4% of M⁺)
Base Peak 222 ([M-CHO]⁺)215 / 217 ([M-CHO]⁺)179 ([M-H]⁺) or 151197 ([M-CHO]⁺)
Diagnostic Loss -28 Da (Ethylene from Morpholine)-79/81 Da (Bromine radical)-15 Da (Methyl)-29 Da (Ethyl radical from thioether)
Nitrogen Rule Odd Mass M⁺ (Nitrogen present)Even Mass M⁺ (No Nitrogen)Even Mass M⁺ (No Nitrogen)Even Mass M⁺ (No Nitrogen)

Key Differentiator: The Odd Molecular Ion (m/z 251) immediately flags the presence of nitrogen (the morpholine ring), distinguishing it from the Bromo, Methyl, and Thio analogs which all have even-mass molecular ions.

Visualization of Fragmentation Logic

The following diagram illustrates the primary decay pathways for the target molecule under 70 eV Electron Ionization.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 251 (C13H17NO4) M_Minus_H [M-H]+ m/z 250 (Hydride Loss) M_Ion->M_Minus_H -H• (1 Da) M_Minus_CHO Base Peak [M-CHO]+ m/z 222 (Phenyl Cation) M_Ion->M_Minus_CHO -CHO• (29 Da) α-Cleavage M_Minus_Methyl [M-CH3]+ m/z 236 (Methoxy Radical Loss) M_Ion->M_Minus_Methyl -CH3• (15 Da) Morph_Degradation [M-CHO-C2H4]+ m/z 194 (Morpholine Ring Open) M_Minus_CHO->Morph_Degradation -C2H4 (28 Da) Retro-Diels-Alder-like

Figure 1: Fragmentation tree showing the transition from the odd-electron molecular ion (m/z 251) to the stabilized base peak (m/z 222) and subsequent morpholine ring degradation.

Experimental Protocol: GC-MS Identification

To validate the identity of this compound in a research or forensic setting, use the following protocol. This method minimizes thermal degradation of the aldehyde.

Instrument Setup
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C. Note: Aldehydes can oxidize; ensure liner is clean and deactivated.

Temperature Program
  • Initial: 80°C (hold 1 min).

  • Ramp 1: 20°C/min to 280°C.

  • Hold: 280°C for 10 min.

  • Transfer Line: 280°C.

Data Acquisition
  • Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40 – 400.

  • Solvent Delay: 3.0 min.

Validation Criteria (Self-Validating System)
  • Retention Time Check: The morpholine derivative is significantly more polar and heavier than the methyl analog. Expect elution after 2,5-dimethoxy-4-methylbenzaldehyde but likely before the corresponding phenethylamine (if present).

  • Ion Ratio Check:

    • Confirm M+ at 251 .

    • Confirm Base Peak at 222 .

    • Verify the 222/194 ratio . If m/z 194 is absent or <5%, the morpholine ring may not be intact, or the ionization energy is too low.

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 2,5-dimethoxy- Mass Spectrum.[2][3][4][5][6] National Institute of Standards and Technology.[2][5][7] Accessed 2024.[8][9] [Link] (Source for 2,5-dimethoxybenzaldehyde core fragmentation patterns)

  • PubChem. N-Formylmorpholine Spectral Data. National Center for Biotechnology Information. [Link] (Source for morpholine-carbonyl connectivity and ring fragmentation)

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Phenethylamines and Precursors. [Link] (Authoritative source for 2C-X precursor comparison standards)

Sources

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